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Compound of Interest

Compound Name:
(5-Fluoro-3-methylpyridin-2-

YL)methanamine

CAS No.: 886365-60-2

Cat. No.: B13671406

Get Quote

Executive Summary
The molecular formula C7H9FN2 (Molecular Weight: 140.16 g/mol ) encompasses a highly

versatile class of fluorinated pyridine derivatives[1]. As a Senior Application Scientist, I

frequently utilize these compounds—specifically isomers like (5-Fluoro-6-methylpyridin-2-

yl)methanamine[2] and (3-Fluoro-4-methylpyridin-2-yl)methanamine[3]—as foundational

building blocks in the design of targeted therapeutics.

The strategic placement of a fluorine atom on the pyridine ring is not arbitrary. Fluorine's high

electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of

the adjacent basic amine, thereby enhancing membrane permeability. Simultaneously, the

methyl group provides steric shielding against metabolic oxidation, making this specific

C7H9FN2 scaffold highly desirable in medicinal chemistry[2].
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To effectively utilize C7H9FN2 derivatives, one must understand how the regiochemistry of the

substituents dictates the molecule's physical properties. The table below summarizes the

quantitative data for key isomers.

Table 1: Physicochemical Profiling of C7H9FN2 Derivatives

Compound
Name

CAS
Number

Molecular
Weight

Exact Mass TPSA (Å²)
Structural
Role

(5-Fluoro-6-

methylpyridin

-2-

yl)methanami

ne

1256787-77-

5
140.16 g/mol 140.075 Da 38.9

Kinase

inhibitor

scaffold

(3-Fluoro-4-

methylpyridin

-2-

yl)methanami

ne

756807-57-5 140.16 g/mol 140.075 Da 38.9

Ortho-

substituted

building block

2-

(Aminomethyl

)-4-

fluoroaniline

771572-99-7 140.16 g/mol 140.075 Da 46.0

Aniline

isomer

comparison

Data supported by [2],[3], and .

Synthetic Methodologies and Mechanistic Pathways
The synthesis of a specific C7H9FN2 isomer, such as (5-Fluoro-6-methylpyridin-2-

yl)methanamine, requires a highly controlled sequence to ensure strict regioselectivity[2].

Fluorination: The synthesis typically begins with 5-amino-6-methylpyridine. A Balz-

Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate

salt) introduces the fluorine atom. Causality: This method is chosen because it avoids the

poor regiocontrol and harsh conditions typical of direct electrophilic fluorination on electron-

deficient pyridine rings.
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Cyanation: A Minisci-type C-H activation introduces a nitrile group at the 2-position.

Causality: The methyl group at C6 sterically and electronically blocks that position, directing

the radical attack exclusively to the C2 position.

Reduction: The nitrile is reduced to the primary amine using Raney Nickel and hydrogen gas.

Causality: Catalytic hydrogenation with Raney Ni prevents the unwanted defluorination that

frequently occurs when using stronger, unselective reducing agents like LiAlH4.

5-Amino-6-methylpyridine
(Starting Material)

Balz-Schiemann
Fluorination

 NaNO2, HF Minisci C-H
Cyanation

 HCN, Radical Catalytic
Hydrogenation

 Raney Ni, H2 (5-Fluoro-6-methylpyridin-2-yl)
methanamine (C7H9FN2)

 Workup

Click to download full resolution via product page

Regioselective synthetic workflow for C7H9FN2 pyridine derivatives.

Experimental Protocol: Self-Validating Analytical
Characterization
To ensure the integrity of the synthesized C7H9FN2 derivative, a self-validating analytical

workflow is mandatory. This protocol cross-verifies molecular weight via LC-MS and

regiochemistry via NMR.

Step 1: Sample Preparation

Action: Dissolve 1.0 mg of the synthesized C7H9FN2 compound in 1.0 mL of LC-MS grade

Methanol.

Causality: Methanol ensures complete dissolution of the polar primary amine while remaining

highly compatible with electrospray ionization (ESI) droplet desolvation[1].

Step 2: UPLC-MS Analysis (Molecular Weight Validation)

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in

Acetonitrile (B).
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Detection: ESI+ mode.

Validation Logic: The presence of a sharp peak at m/z 141.08 [M+H]+ directly confirms the

exact mass (140.075 Da) of the C7H9FN2 structure[1]. The formic acid facilitates the

protonation of the primary amine, maximizing signal intensity and ensuring a clean spectrum.

Step 3: Multinuclear NMR Spectroscopy (Structural Regiochemistry)

Solvent: Deuterated Chloroform (CDCl3) or DMSO-d6.

1H NMR: Identify the singlet of the methyl group (~2.3 ppm) and the singlet/doublet of the

methylene protons (~3.9 ppm).

19F NMR: A distinct signal (typically around -120 to -130 ppm) will be observed.

Validation Logic: The coupling constant (J-coupling) between the fluorine atom and the

adjacent aromatic protons in the 1H NMR spectrum definitively proves the relative

positioning of the F, CH3, and CH2NH2 groups on the pyridine ring. If the substitution pattern

is incorrect (e.g., an isomer like 2-(aminomethyl)-4-fluoroaniline), the splitting pattern will

immediately reveal the structural flaw.

Applications in Drug Development
Fluoromethylpyridinemethanamines are frequently utilized as key pharmacophores in the

development of targeted therapies[2]. The primary amine serves as an excellent hydrogen

bond donor and acceptor, which is crucial for interacting with the hinge region of kinases (such

as Pim kinases in oncology research). Furthermore, the strategic inclusion of the fluorine atom

enhances the metabolic stability of the pyridine core, preventing rapid cytochrome P450-

mediated oxidation—a common pharmacokinetic liability in unfluorinated analogs[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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